Cas no 1805034-22-3 (Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate)

Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its distinct substitution pattern, featuring bromo, chloro, and difluoromethyl groups, enables selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The electron-withdrawing properties of the difluoromethyl group enhance reactivity in cross-coupling reactions, while the ester moiety offers flexibility for further derivatization. This compound is particularly useful in the development of bioactive molecules, owing to its stability and compatibility with diverse reaction conditions. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate structure
1805034-22-3 structure
Product Name:Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate
CAS No:1805034-22-3
MF:C9H7BrClF2NO2
MW:314.511187791824
CID:4858644
Update Time:2025-10-29

Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate
    • Inchi: 1S/C9H7BrClF2NO2/c1-2-16-9(15)7-6(11)5(10)4(3-14-7)8(12)13/h3,8H,2H2,1H3
    • InChI Key: JLYSWPVCIKATFN-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C(=O)OCC)=NC=C1C(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 258
  • XLogP3: 3.3
  • Topological Polar Surface Area: 39.2

Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029063032-1g
Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate
1805034-22-3 97%
1g
$1,504.90 2022-04-01

Additional information on Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate

Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805034-22-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805034-22-3) is a highly valuable intermediate in the realm of pharmaceutical synthesis, characterized by its unique structural and chemical properties. This compound, featuring a pyridine core substituted with bromo, chloro, and difluoromethyl groups, has garnered significant attention due to its utility in the development of novel therapeutic agents.

The structural motif of Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate makes it an attractive building block for medicinal chemists. The presence of bromo and chloro substituents on the pyridine ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often essential for achieving high binding affinity and selectivity in drug candidates.

Moreover, the incorporation of a difluoromethyl group into the pyridine scaffold is particularly noteworthy. Difluoromethyl groups are widely recognized for their ability to improve metabolic stability, lipophilicity, and binding interactions with biological targets. This feature has been extensively explored in the development of antiviral, anticancer, and anti-inflammatory agents. For instance, recent studies have highlighted the role of difluoromethylated compounds in enhancing the efficacy of protease inhibitors, which are crucial in treating viral infections such as HIV and hepatitis C.

In the context of drug discovery, Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate serves as a key precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in various cellular processes, making them attractive targets for therapeutic intervention. The compound's ability to undergo selective functionalization allows for the design of kinase inhibitors with high specificity and low toxicity. Notably, recent advancements in structure-based drug design have leveraged this intermediate to develop novel inhibitors targeting aberrantly activated kinases in cancer therapy.

The carboxylate ester group at the 2-position of the pyridine ring provides an additional layer of versatility. This functionality can be readily converted into other pharmacophoric elements through hydrolysis or transesterification reactions. Such transformations are instrumental in fine-tuning the pharmacological properties of drug candidates. For example, hydrolysis of the ester group can yield a free carboxylic acid moiety, which can be further modified to introduce polar or charged groups that enhance solubility and bioavailability.

Recent research has also demonstrated the utility of Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate in the synthesis of bioactive molecules with antimicrobial properties. The combination of bromo and chloro substituents on the pyridine ring imparts electrophilic character, making it susceptible to nucleophilic attack by various heterocyclic systems. This reactivity has been exploited to develop novel antibiotics targeting resistant bacterial strains. Additionally, the difluoromethyl group contributes to enhanced stability against metabolic degradation by microbial enzymes.

The compound's role in heterocyclic chemistry is equally significant. Pyridine derivatives are fundamental scaffolds in many biologically active compounds due to their ability to interact with a wide range of biological targets through hydrogen bonding and hydrophobic interactions. The presence of multiple substituents on the pyridine ring allows for fine-tuning these interactions, enabling the design of molecules with optimized pharmacokinetic profiles.

In conclusion, Ethyl 4-bromo-3-chloro-5-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805034-22-3) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new synthetic pathways and applications, this compound is poised to remain at the forefront of drug discovery innovation.

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